molecular formula C32H26N2O4 B5091283 [1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)

[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)

Cat. No. B5091283
M. Wt: 502.6 g/mol
InChI Key: NKXLFUYPDPOCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone), commonly known as PDCP, is a chemical compound used in scientific research. It is a member of the bisphenylmethanone family and is used as a versatile building block for the synthesis of various organic compounds. PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine.

Mechanism of Action

The mechanism of action of PDCP is not well understood. However, it is believed that PDCP acts as a cross-linking agent, forming covalent bonds between molecules and increasing their stability. PDCP has also been shown to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
PDCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. PDCP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, PDCP has been shown to have antifungal and antibacterial properties, which may make it useful in the treatment of infections.

Advantages and Limitations for Lab Experiments

PDCP has several advantages for lab experiments. It is a relatively simple and cost-effective building block for the synthesis of various organic compounds. Additionally, PDCP has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. However, PDCP has some limitations for lab experiments. It is not water-soluble, which may make it difficult to work with in aqueous environments. Additionally, PDCP has not been extensively studied, so its mechanism of action and effects on biological systems are not well understood.

Future Directions

There are several future directions for research on PDCP. One area of research could be the development of new synthetic methods for PDCP and other bisphenylmethanone compounds. Another area of research could be the investigation of the mechanism of action of PDCP and its effects on biological systems. Additionally, PDCP could be further studied for its potential use in the treatment of inflammatory diseases, infections, and other conditions.

Synthesis Methods

PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine. The first step involves the reaction of 4,4'-diaminodiphenylmethane with phosgene to form 4,4'-dichlorodiphenylmethane. The second step involves the reaction of 4,4'-dichlorodiphenylmethane with piperazine to form PDCP. The synthesis of PDCP is a relatively simple and cost-effective process, making it a popular building block for the synthesis of various organic compounds.

Scientific Research Applications

PDCP has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of polymers, dendrimers, and other organic compounds. PDCP has also been used as a cross-linking agent in the preparation of hydrogels and other materials. Additionally, PDCP has been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

IUPAC Name

[4-[4-(4-benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O4/c35-29(23-7-3-1-4-8-23)25-11-15-27(16-12-25)31(37)33-19-21-34(22-20-33)32(38)28-17-13-26(14-18-28)30(36)24-9-5-2-6-10-24/h1-18H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLFUYPDPOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

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